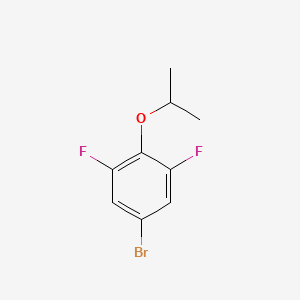

5-Bromo-1,3-difluoro-2-isopropoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

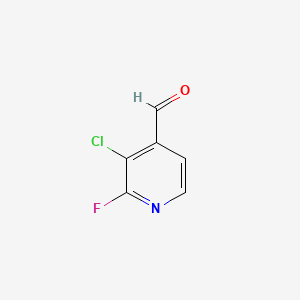

5-Bromo-1,3-difluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is a liquid at room temperature .

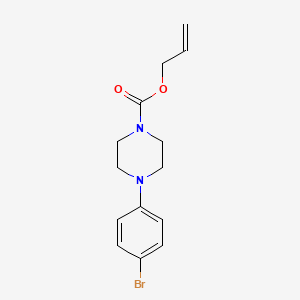

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-difluoro-2-isopropoxybenzene consists of a benzene ring substituted with bromo, difluoro, and isopropoxy groups . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

5-Bromo-1,3-difluoro-2-isopropoxybenzene is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, solubility, and stability are not specified in the sources I found.Aplicaciones Científicas De Investigación

Polymer Synthesis

5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, is used in the synthesis of hyperbranched polymers. These polymers are created via self-condensation and contain numerous phenolic hydroxyl groups, which can be modified for various applications (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organic Synthesis

Compounds like 1,2-Dibromobenzenes, which are closely related to 5-Bromo-1,3-difluoro-2-isopropoxybenzene, are valuable in organic transformations, especially those involving the formation of benzyne intermediates. Efficient synthesis methods for these compounds facilitate various organic reactions (Diemer, Leroux, & Colobert, 2011).

Polymer End-Functionalization

Alkoxybenzenes like isopropoxybenzene are utilized in end-quenching quasiliving polymerizations of isobutylene. This process allows for direct chain-end functionalization, a key step in creating polymers with specific terminal groups (Morgan, Martínez-Castro, & Storey, 2010).

Mechanistic Studies in Organic Reactions

The electrochemical reductive cleavage of carbon-heteroatom bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene provides insights into reaction mechanisms, highlighting the role of radical anions in such transformations (Prasad & Sangaranarayanan, 2004).

Alzheimer's Disease Research

Bromobenzenes have been synthesized for detecting beta-amyloid plaques in Alzheimer's disease. Compounds like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene are used as probes, demonstrating high binding affinity and potential as diagnostic tools (Lee et al., 2001).

Materials Chemistry

1,3-Difluorobenzene derivatives are used to explore various structural opportunities in organometallic chemistry. They serve as starting materials for producing a range of substituted benzoic acids, demonstrating the versatility of these compounds in synthetic chemistry (Schlosser & Heiss, 2003).

Safety And Hazards

The safety information for 5-Bromo-1,3-difluoro-2-isopropoxybenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

5-bromo-1,3-difluoro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWMUWBTRMAJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)

![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)